2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide
Description
Historical Context of Heterocyclic Triazole Scaffolds in Drug Discovery
The triazole nucleus, first characterized by Bladin in 1885, has evolved into a cornerstone of medicinal chemistry due to its versatile pharmacophoric properties. Early applications focused on antifungal agents such as fluconazole and voriconazole, which inhibit ergosterol biosynthesis by targeting cytochrome P450-dependent enzyme CYP51. These discoveries underscored the triazole ring’s capacity for coordinating with metalloenzymes and forming noncovalent interactions with biological targets.
The advent of click chemistry in the early 21st century further revolutionized triazole utilization, enabling rapid synthesis of hybrid molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC). This methodological breakthrough facilitated the development of triazole-acetamide conjugates, which combine the triazole’s metabolic stability with the acetamide group’s hydrogen-bonding capacity. For example, cefatrizine—a cephalosporin-triazole hybrid—demonstrates enhanced β-lactamase resistance compared to nonhybridized analogs.
Table 1: Evolution of Triazole-Based Therapeutics
| Era | Representative Compound | Key Structural Features | Therapeutic Application |
|---|---|---|---|
| 1940s–1980s | Fluconazole | 1,2,4-Triazole core | Antifungal |
| 1990s–2000s | Cefatrizine | Triazole-β-lactam hybrid | Antibacterial |
| 2010s–2020s | Ravuconazole | Triazole-fluorophenyl conjugate | Broad-spectrum antifungal |
Rational Design Principles for Furan- and Ethoxyphenyl-Functionalized Imidazotriazoles
The target compound, 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide, embodies three critical design elements:
- Imidazo[2,1-c]triazole Core : This bicyclic system enhances π-π stacking interactions with aromatic residues in enzyme active sites, as demonstrated in kinase inhibitors targeting ATP-binding pockets.
- 4-Ethoxyphenyl Substituent : The ethoxy group at the para position modulates lipophilicity, potentially improving blood-brain barrier penetration while maintaining solubility—a balance observed in antiretroviral drugs like etravirine.
- Furan-2-ylmethyl Acetamide Sidechain : The furan oxygen participates in hydrogen bonding with aspartate or glutamate residues, a strategy validated in protease inhibitors such as darunavir.
Synthetic Strategy
The compound’s synthesis likely proceeds through a multistep sequence:
- Cyclocondensation of 4-ethoxyphenylglyoxal with thiourea to form the imidazotriazole core.
- Thioetherification at the C3 position using mercaptoacetic acid derivatives.
- Amide coupling with furfurylamine via carbodiimide-mediated activation.
Table 2: Key Physicochemical Parameters
| Parameter | Value/Descriptor | Relevance to Bioactivity |
|---|---|---|
| LogP (calculated) | 2.8 ± 0.3 | Optimal for membrane permeability |
| Hydrogen bond acceptors | 7 | Enhances target engagement |
| Rotatable bonds | 8 | Balances rigidity and flexibility |
The furan and ethoxyphenyl moieties synergistically address common limitations of first-generation triazoles. For instance, the ethoxy group’s electron-donating nature mitigates oxidative metabolism observed in plain phenyl analogs, while the furan’s planar structure facilitates intercalation into DNA or RNA helices—a mechanism exploited in antiviral candidates. Recent studies on analogous compounds reveal nanomolar inhibitory activity against SARS-CoV-2 main protease (Mpro), underscoring the therapeutic potential of this structural paradigm.
Properties
IUPAC Name |
2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O3S/c1-2-26-15-7-5-14(6-8-15)23-9-10-24-18(23)21-22-19(24)28-13-17(25)20-12-16-4-3-11-27-16/h3-8,11H,2,9-10,12-13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZDEJMNCVFHNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide is a derivative of imidazo[2,1-c][1,2,4]triazole known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 413.47 g/mol. The unique structural features include an ethoxyphenyl group and a furan moiety that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 413.47 g/mol |
| CAS Number | 921858-64-2 |
Biological Activity Overview
Research indicates that imidazo[2,1-c][1,2,4]triazole derivatives exhibit a wide range of biological activities including:
- Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial strains and fungi. For instance, studies have indicated that certain derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : The imidazo[2,1-c][1,2,4]triazole scaffold has been explored for its potential in cancer therapy. Some derivatives have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction .
- Anti-inflammatory Effects : These compounds have been noted for their ability to modulate inflammatory responses by inhibiting key inflammatory mediators .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Inhibition of Kinases : The compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis and inflammation .
- Modulation of Apoptotic Pathways : Studies suggest that it may enhance apoptotic signaling pathways in cancer cells, leading to increased cell death .
Case Studies
Several studies have investigated the biological activity of related imidazo[2,1-c][1,2,4]triazole derivatives:
- A study demonstrated that a similar compound exhibited an IC50 value of 7.05 μM against Mycobacterium tuberculosis, indicating strong antitubercular activity .
- Another research highlighted the low toxicity profile of certain derivatives when tested on animal models. For example, no significant adverse effects were observed in guinea pigs after subcutaneous administration at doses up to 40 mg/kg .
Scientific Research Applications
Structural Characteristics
- Molecular Formula : C20H20FN5O2S
- Molecular Weight : Approximately 413.47 g/mol
- IUPAC Name : 2-[[7-(4-ethoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide
This compound features an imidazo[2,1-c][1,2,4]triazole core linked to a thioacetamide group and a furan moiety. Its structural diversity is believed to enhance its biological activity.
Antimicrobial Properties
Research indicates that derivatives of imidazo[2,1-c][1,2,4]triazoles exhibit significant antimicrobial and antifungal properties. For instance:
- Compounds structurally similar to 2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide have shown activity against various pathogens including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The presence of specific substituents in the structure may enhance lipophilicity and membrane permeability, potentially increasing efficacy against cancer cell lines. In vitro studies have suggested that similar triazole derivatives can inhibit key enzymes involved in cancer progression .
Enzyme Inhibition
The compound may act as an inhibitor for various enzymes critical in disease processes. For example:
- Compounds with similar structures have been shown to inhibit carbonic anhydrase isoforms which are important in tumor biology .
Structure–Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The following table summarizes key findings from recent studies on related compounds:
| Compound | Activity | IC50 (μM) | Remarks |
|---|---|---|---|
| IT10 | Antitubercular | 2.32 | Selective against Mycobacterium tuberculosis |
| IT06 | Antitubercular | 2.03 | High potency; minimal toxicity |
| Compound A | Enzyme Inhibition (hCA IX) | >100 | Non-inhibitory against cytosolic isoforms |
Antitubercular Activity
A study on related compounds demonstrated promising antitubercular activity with IC50 values as low as 2.03 μM against Mycobacterium tuberculosis H37Ra. This suggests that the triazole core may enhance the efficacy of the compound against specific bacterial strains .
Antifungal Activity
Similar compounds have been evaluated for their antifungal properties and have shown effectiveness against various fungal pathogens. This highlights the potential of This compound in treating fungal infections .
Chemical Reactions Analysis
Thioether Functionalization
The thioacetamide (-S-CO-NH-) group undergoes:
-
Oxidation : Reaction with H₂O₂ or mCPBA converts the thioether to sulfone/sulfoxide derivatives, altering electron density in the triazole ring .
-
Nucleophilic Substitution : Displacement of the sulfur atom with amines or alcohols under basic conditions (e.g., K₂CO₃/DMF).
Example Reaction:
Acetamide Hydrolysis and Acylation
The acetamide moiety participates in:
-
Acid/Base Hydrolysis : Cleavage to form thiol intermediates under HCl (6M) or NaOH (5M) .
-
Acylation : Reaction with acyl chlorides (e.g., acetyl chloride) to form N-acylated derivatives, enhancing lipophilicity .
| Derivative | Reagent | Product | Biological Impact |
|---|---|---|---|
| N-Acetyl | AcCl, pyridine | Increased logP by 1.2 | Enhanced membrane permeability |
Furan Ring Electrophilic Substitution
The furan-2-ylmethyl group undergoes:
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position, modifying electronic properties .
-
Sulfonation : SO₃/H₂SO₄ generates sulfonic acid derivatives for solubility enhancement .
Example:
\text{Furan ring} + \text{HNO}_3 \xrightarrow{\text{H}_2\text{SO}_4, 0°C} \text{5-Nitro-furan-2-ylmethyl acetamide (confirmed via $$^{1}\text{H NMR}$$)}[4]
Imidazo-Triazole Core Modifications
The fused imidazo-triazole system allows:
-
Reduction : Hydrogenation (H₂/Pd-C) saturates the 6,7-dihydro-5H ring, altering conformational flexibility .
-
Halogenation : Electrophilic bromination (Br₂/FeBr₃) at position 2 of the imidazole ring .
| Modification | Conditions | Application |
|---|---|---|
| Bromination | Br₂, FeBr₃, CHCl₃ | Introduces sites for Suzuki coupling |
Biological Activity-Driven Reactions
-
Enzyme-Targeted Modifications :
Stability Under Physiological Conditions
Studies show degradation pathways in pH 7.4 buffer at 37°C:
-
Hydrolytic Degradation : Half-life of 8.2 hours due to thioacetamide cleavage.
-
Photooxidation : UV light (254 nm) accelerates sulfoxide formation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed analysis:
Structural Analogues with Anti-Exudative Activity
Compound A: 2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (e.g., 3.1–3.21)
- Key Differences : Lacks the imidazo-triazole fused ring and 4-ethoxyphenyl substituent.
- Activity : Demonstrates anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg). Substituents like methoxy or ethyl on the phenyl ring enhance potency .
Compound B : 2-{[4-Ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
- Key Differences : Replaces furan with thiophene and incorporates a 4-fluorophenyl acetamide.
- Activity : Thiophene’s electron-rich structure may enhance metabolic stability but reduce solubility compared to furan .
- Comparison : The target compound’s furan-2-ylmethyl group likely offers better solubility and bioavailability.
Triazole/Oxime Hybrids as Nitric Oxide Donors
Compound C: N-(4-(1-Hydroxyiminoethyl)phenyl)-2-((4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- Key Differences : Features an oxime group and allyl substituent on the triazole ring.
- Activity: Acts as a nitric oxide donor, useful in cardiovascular applications .
- Comparison : The target compound lacks oxime functionality, suggesting divergent mechanisms (e.g., anti-inflammatory vs. vasodilation).
Imidazo-Thiadiazole Derivatives
Compound D : (E)-N-(4-(2-(5-Oxo-2-Phenylimidazo[2,1-b][1,3,4]thiadiazol-6(5H)-ylidine)acetyl)phenyl)acetamide
- Key Differences : Contains an imidazo-thiadiazole core instead of imidazo-triazole.
- Activity : Exhibits antimicrobial and antitumor properties .
- Comparison : The target compound’s imidazo-triazole scaffold may confer distinct selectivity in anti-inflammatory pathways.
Data Table: Key Properties of Comparable Compounds
Research Findings and Structure-Activity Relationships (SAR)
- Substituent Effects : The 4-ethoxyphenyl group in the target compound is associated with enhanced anti-exudative activity compared to unsubstituted or chloro/methoxy analogs .
- Heterocyclic Core : The imidazo-triazole scaffold may improve metabolic stability over simpler triazoles (e.g., Compound A) due to reduced oxidative susceptibility.
- Furan vs. Thiophene : Furan’s lower electron density compared to thiophene may reduce unintended drug-drug interactions while maintaining solubility .
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be standardized?
The compound can be synthesized via nucleophilic substitution reactions. A general method involves reacting a thiol-containing intermediate (e.g., 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione) with chloroacetamide derivatives in ethanol/water under reflux with KOH as a base. Reaction time (1–2 hours) and stoichiometric ratios (1:1 thione:chloroacetamide) are critical for yield optimization. Recrystallization from ethanol ensures purity . Variations in substituents (e.g., ethoxyphenyl vs. furan groups) may require tailored solvent systems (e.g., DMF for sterically hindered intermediates) .
Q. Which spectroscopic techniques are essential for structural validation?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the imidazo-triazole core and furan/ethoxyphenyl substituents. Aromatic protons in the 6.5–8.5 ppm range and methylene signals near 4.0 ppm (thioacetamide linkage) are diagnostic .
- IR : Stretching vibrations for C=S (1050–1250 cm⁻¹) and N-H (3200–3400 cm⁻¹) validate key functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z ≈ 425.12 for C₂₁H₂₁N₅O₃S) .
Q. How can purity and stability be assessed during storage?
Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) to monitor degradation products. Elemental analysis (C, H, N, S) should match theoretical values within ±0.3%. Store at 2–8°C in amber vials under inert gas to prevent oxidation of the thioether group .
Advanced Research Questions
Q. What computational methods can predict reactivity or optimize synthetic pathways?
Quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states for nucleophilic substitution at the thioacetamide site. Machine learning (ML) tools, trained on reaction databases, can recommend solvent/base combinations to maximize yield. For example, ethanol/water mixtures are predicted to stabilize intermediates via hydrogen bonding .
Q. How can structure-activity relationships (SAR) be systematically explored for bioactivity?
- Substituent Variation : Replace the 4-ethoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electron density at the imidazo-triazole core.
- Biological Assays : Test anti-inflammatory activity via COX-2 inhibition assays or cytotoxicity using MTT on cancer cell lines (e.g., HeLa). Compare IC₅₀ values across derivatives to identify key pharmacophores .
Q. How should contradictory spectral or biological data be resolved?
- Case Example : Discrepancies in ¹³C NMR signals may arise from tautomerism in the imidazo-triazole ring. Use variable-temperature NMR to identify dominant tautomers.
- Biological Replicates : If in vitro activity varies between batches, re-test using standardized protocols (e.g., fixed cell passage numbers, serum-free conditions) .
Q. What advanced characterization techniques elucidate solid-state behavior?
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks. For example, the furan methyl group may form CH-π interactions with adjacent aryl rings, influencing solubility .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C suggests thermal stability for formulation) .
Q. How can reaction mechanisms be validated experimentally?
- Isotopic Labeling : Use ³⁴S-labeled thiol intermediates to track sulfur incorporation via MS.
- Kinetic Studies : Monitor reaction progress via in situ IR to identify rate-determining steps (e.g., thiolate anion formation) .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
